nor-NOHA

Description

N-Hydroxy-nor-L-arginine (nor-NOHA) is under investigation in clinical trial NCT02009527 (Arginase Inhibition in Ischemia-reperfusion Injury).

Structure

3D Structure

Properties

IUPAC Name |

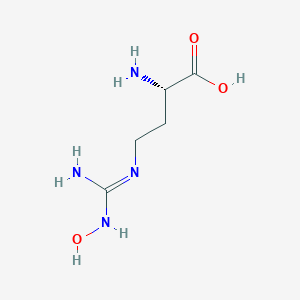

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nω-Hydroxy-nor-L-arginine (nor-NOHA)

Core Synthesis and Properties

Nω-hydroxy-nor-L-arginine, commonly abbreviated as nor-NOHA, is a pivotal small molecule inhibitor extensively utilized in biomedical research. It is a derivative of L-arginine, characterized by a shorter alkyl chain and a hydroxyguanidine group. This structural modification confers a high affinity for its primary molecular target, the enzyme arginase.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid

-

Molecular Formula: C₅H₁₂N₄O₃

-

Molecular Weight: 176.17 g/mol

This compound is typically available as a diacetate or monoacetate salt to improve its stability and solubility in aqueous solutions.

Mechanism of Action and Biochemical Effects

This compound functions as a potent, selective, and reversible competitive inhibitor of both arginase I (cytosolic) and arginase II (mitochondrial) isoforms. It exerts its inhibitory effect by binding to the manganese cluster within the active site of the arginase enzyme, thereby preventing the hydrolysis of L-arginine to L-ornithine and urea.

The inhibition of arginase by this compound has significant downstream consequences on cellular metabolism and signaling. By preventing the consumption of L-arginine by arginase, this compound effectively increases the bioavailability of this amino acid for other enzymatic pathways, most notably for nitric oxide synthase (NOS).

Quantitative Inhibition Data

The potency of this compound as an arginase inhibitor has been quantified in various studies, with IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) values varying depending on the arginase isoform and the experimental conditions.

| Parameter | Enzyme Source | Value (µM) | Reference |

| IC₅₀ | Rat Liver Arginase | < 1 - 2 | |

| Mouse Macrophage Arginase | 10 - 12 | ||

| Murine Macrophage Arginase | 12 ± 5 | ||

| Ki | Rat Liver Arginase | 0.5 | |

| Human Arginase II | 0.051 | ||

| Kd | Human Arginase I | 0.517 |

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by this compound is the L-arginine metabolic pathway. By inhibiting arginase, this compound shunts L-arginine towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO) and L-citrulline.

Experimental Workflow: Arginase Inhibition Assay

A common method to determine the inhibitory potential of this compound is the in vitro arginase activity assay. This typically involves the colorimetric measurement of urea produced from the hydrolysis of L-arginine.

Key Experimental Protocols

In Vitro Arginase Inhibition Assay

-

Principle: This assay quantifies the amount of urea produced by the enzymatic activity of arginase on L-arginine. The inhibition by this compound is determined by comparing the urea production in its presence versus its absence.

-

Methodology:

-

Prepare a solution of purified arginase (e.g., from rat liver) in a suitable buffer.

-

Pre-incubate the enzyme with varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a known concentration of L-arginine.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction, often by adding an acidic solution.

-

Quantify the urea produced using a colorimetric method, such as the diacetyl monoxime assay, which forms a colored product with urea that can be measured spectrophotometrically.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

-

Cell-Based Apoptosis Assay under Hypoxia

-

Principle: This protocol assesses the ability of this compound to induce apoptosis in cancer cells, particularly under hypoxic conditions.

-

Methodology:

-

Culture leukemic cells (e.g., K562 cells) in appropriate media.

-

Expose the cells to either normoxic (e.g., 21% O₂) or hypoxic (e.g., 1.5% O₂) conditions in a specialized incubator.

-

Treat the cells with a dose range of this compound (e.g., 0.1-1 mM) or a vehicle control for a specified duration (e.g., 72 hours).

-

Harvest the cells and stain with apoptosis markers, such as Annexin V and a viability dye (e.g., 7-AAD).

-

Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and dead cells.

-

In Vivo Studies in Rodent Models

-

Principle: These studies evaluate the physiological effects of this compound in a living organism, for example, its impact on tumor growth or cardiovascular parameters.

-

Methodology:

-

Select an appropriate animal model (e.g., BALB/c mice for tumor studies, Sprague-Dawley rats for cardiovascular studies).

-

Administer this compound via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing regimens can vary, for example, a single dose of 100 mg/kg (i.v.) has been used in rats to study cardioprotection.

-

Monitor the desired outcomes over time. This could involve measuring tumor volume, blood pressure, or collecting blood and tissue samples for analysis.

-

At the end of the study, euthanize the animals and perform further ex vivo analyses on tissues of interest.

-

Applications in Research and Drug Development

This compound is a valuable tool in several areas of biomedical research:

-

Cancer Research: Arginase is often overexpressed in the tumor microenvironment, leading to L-arginine depletion and suppression of T-cell-mediated anti-tumor immunity. This compound has been investigated for its potential to reverse this immunosuppression and inhibit tumor growth. It has also been shown to induce apoptosis in leukemic cells under hypoxic conditions.

-

Cardiovascular Disease: By increasing NO production, this compound can promote vasodilation and has shown cardioprotective effects in models of ischemia-reperfusion injury.

-

Immunology and Infectious Diseases: Arginase plays a role in regulating immune responses. This compound is used to study the interplay between arginase and NOS in immune cells like macrophages during infection.

Off-Target Effects and Research Considerations

While widely used as a specific arginase inhibitor, emerging evidence suggests that some of the biological effects of this compound may be independent of arginase inhibition. For instance, its anti-leukemic activity under hypoxia was found to persist even after the genetic knockout of arginase 2 (ARG2). This indicates the presence of off-target effects that researchers must consider when interpreting their results.

Furthermore, it has been reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, which could confound studies investigating its effects on NOS-dependent signaling. Therefore, appropriate controls are crucial to dissect the arginase-dependent versus independent effects of this compound.

Conclusion

An In-depth Technical Guide to the Chemical Properties of nor-NOHA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, a critical enzyme in the urea cycle that metabolizes L-arginine to ornithine and urea. By competitively binding to arginase, this compound modulates the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This inhibition shunts L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO), a key signaling molecule with diverse physiological roles. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, stability, and key physicochemical parameters. It further details its mechanism of action as an arginase inhibitor and its impact on downstream signaling pathways. Experimental protocols for its synthesis and the determination of its inhibitory activity are also provided to facilitate further research and drug development efforts.

Chemical Properties of this compound

This compound is an L-alpha-amino acid derivative with a hydroxyguanidine group.[1] Its chemical structure is fundamental to its inhibitory activity against arginase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | [1] |

| Molecular Formula | C5H12N4O3 | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 189302-40-7 | [1] |

| Predicted Water Solubility | 2.24 mg/mL | [2] |

| Predicted logP | -3.6 to -3.7 | [2] |

| Predicted pKa (Strongest Acidic) | 2.08 | [2] |

| Predicted pKa (Strongest Basic) | 10.56 | [2] |

| Physiological Charge | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is presented below. This synthetic route is based on established methods for the synthesis of similar hydroxyguanidine-containing compounds.[3]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is outlined below, adapted from methodologies described for analogous compounds.[3]

Materials:

-

Starting materials and reagents to be sourced from reputable chemical suppliers.

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator).

-

Chromatography equipment for purification (e.g., silica gel for column chromatography).

-

Analytical instruments for characterization (e.g., NMR, mass spectrometry).

Procedure:

-

Protection of the starting amino acid: The synthesis typically begins with a protected form of a suitable amino acid precursor.

-

Introduction of the guanidinyl moiety: The protected amino acid is then reacted with a reagent to introduce the guanidinyl group.

-

Hydroxylation of the guanidinyl group: The guanidinyl group is subsequently hydroxylated to form the N-hydroxyguanidine functional group.

-

Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action and Biological Activity

This compound functions as a reversible and competitive inhibitor of arginase.[4] It exhibits high affinity for the enzyme's active site, effectively competing with the natural substrate, L-arginine.

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Cell/Enzyme Source | Source |

| IC50 | 10 ± 3 µM | Arginase in IFN-gamma + LPS-stimulated murine macrophages | [4] |

| IC50 | 12 ± 5 µM | Arginase in unstimulated murine macrophages | [4] |

The inhibition of arginase by this compound has significant downstream effects on cellular signaling pathways that are dependent on L-arginine metabolism.

Impact on the Nitric Oxide (NO) Signaling Pathway

By inhibiting arginase, this compound increases the intracellular concentration of L-arginine available for nitric oxide synthase (NOS).[5] This leads to an enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[6][7]

Impact on the Polyamine Synthesis Pathway

The product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.[8][9] By inhibiting arginase, this compound can reduce the production of ornithine and consequently modulate the polyamine synthesis pathway.[10][11]

References

- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. [vivo.weill.cornell.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the Polyamine Synthesis Pathway Is Synthetically Lethal with Loss of Argininosuccinate Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of the Arginase Pathway in the Context of Microbial Pathogenesis: A Metabolic Enzyme Moonlighting as an Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

The Role of Nω-hydroxy-nor-L-arginine (nor-NOHA) in L-arginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, serving as the common substrate for two key enzymes: arginase and nitric oxide synthase (NOS). The partitioning of L-arginine between these two enzymatic pathways has profound implications for a multitude of physiological and pathological processes, including vascular function, immune response, and cancer biology. Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, has emerged as a potent and selective inhibitor of arginase, making it an invaluable tool for dissecting the intricate interplay between these pathways and a promising therapeutic agent in various disease models. This technical guide provides an in-depth exploration of the role of this compound in L-arginine metabolism, with a focus on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used to characterize its effects.

Mechanism of Action of this compound

This compound is a structural analog of L-arginine and acts as a reversible and competitive inhibitor of both arginase isoforms, Arginase I (ARG1) and Arginase II (ARG2).[1] Its inhibitory mechanism involves the interaction of its Nω-hydroxy group with the binuclear manganese cluster at the active site of the arginase enzyme. This interaction displaces a metal-bridging hydroxide ion, which is essential for the catalytic hydrolysis of L-arginine to L-ornithine and urea.[2] By occupying the active site, this compound effectively blocks the binding of L-arginine, thereby reducing the production of L-ornithine and urea.

A key feature of this compound is its selectivity for arginase over nitric oxide synthase (NOS). Unlike Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway and also an arginase inhibitor, This compound is neither a substrate nor an inhibitor of NOS .[3][4] This specificity makes this compound a superior experimental tool for selectively inhibiting the arginase pathway without directly interfering with nitric oxide production.

Quantitative Inhibitory Data

The inhibitory potency of this compound against arginase has been quantified in numerous studies, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values varying depending on the arginase isoform, species, and experimental conditions.

| Parameter | Arginase Isoform | Species/Cell Type | Value | Reference(s) |

| IC50 | Arginase (unspecified) | Unstimulated Murine Macrophages | 12 ± 5 µM | [3][5] |

| Arginase (unspecified) | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [3] | |

| Arginase (unspecified) | Aorta | < 1 µM | [5] | |

| Human Arginase II | - | Exhibits 10-fold selectivity over Type I | ||

| Arginase (unspecified) | - | 2 µM | ||

| Arginase (unspecified) | - | 340 ± 12 µM | [6] | |

| Ki | Arginase I | - | 500 nM | [2] |

| Arginase II | - | 50 nM | [2] | |

| Arginase (unspecified) | - | 0.5 µM | [7] |

Signaling Pathways and Logical Relationships

The inhibition of arginase by this compound fundamentally alters the metabolic fate of L-arginine, shunting it away from the production of L-ornithine and urea and towards the synthesis of nitric oxide (NO) and L-citrulline by NOS. This shift in L-arginine metabolism has significant downstream consequences on various signaling pathways.

Experimental Protocols

Arginase Activity Assay (Colorimetric Measurement of Urea Production)

This protocol is adapted from established methods for quantifying arginase activity in cell lysates or tissue homogenates.

Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified colorimetrically.

Materials:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100

-

Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5)

-

Substrate: 0.5 M L-arginine (pH 9.7)

-

Acid Mixture: H₂SO₄:H₃PO₄:H₂O (1:3:7 v/v/v)

-

α-Isonitrosopropiophenone (ISPF): 9% in ethanol

-

Urea standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Activation: To 25 µL of lysate, add 25 µL of Activation Buffer. Heat the mixture at 55-60°C for 10 minutes to activate arginase.

-

Arginase Reaction: Initiate the reaction by adding 50 µL of pre-warmed (37°C) 0.5 M L-arginine to the activated lysate. Incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 400 µL of the Acid Mixture.

-

Color Development: Add 25 µL of ISPF to each well and incubate at 100°C for 45 minutes.

-

Measurement: Cool the plate to room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Calculate urea concentration based on a standard curve generated with known urea concentrations. Arginase activity is typically expressed as µmol of urea produced per minute per mg of protein.

Quantification of L-Arginine, L-Citrulline, and L-Ornithine by HPLC

This protocol outlines a general approach for the separation and quantification of key amino acids in biological samples using High-Performance Liquid Chromatography (HPLC).

Principle: Reverse-phase HPLC is used to separate amino acids, which are then detected and quantified. Pre-column derivatization is often employed to enhance detection sensitivity.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Phosphate buffer (pH 7.5)

-

Derivatization Reagent: o-phthalaldehyde (OPA)

-

Standards: L-arginine, L-citrulline, L-ornithine

-

Deproteinization Agent: Trichloroacetic acid (TCA)

Procedure:

-

Sample Preparation: Deproteinize plasma, cell culture supernatant, or tissue homogenates by adding an equal volume of cold 10% TCA. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Derivatization: Mix a specific volume of the deproteinized sample with the OPA reagent and allow the reaction to proceed for a defined time at room temperature.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the amino acids using a gradient of Mobile Phase A and B.

-

Set the detector to the appropriate wavelength for the OPA-derivatized amino acids (e.g., 338 nm).

-

-

Quantification: Identify and quantify the amino acids by comparing their retention times and peak areas to those of the standards.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol describes the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism, in aqueous samples.

Principle: The Griess reaction is a two-step diazotization reaction where nitrite reacts with Griess reagents to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

Sodium nitrite standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants or other biological fluids. Centrifuge to remove any cellular debris.

-

Standard Curve: Prepare a series of sodium nitrite standards in the same medium as the samples.

-

Griess Reaction:

-

Add 50 µL of sample or standard to a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540-570 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Experimental and Logical Workflows

Workflow for Assessing the Effect of this compound on Arginase Activity and NO Production

Logical Flow for Drug Development Involving this compound

Conclusion

Nω-hydroxy-nor-L-arginine (this compound) is a powerful tool for investigating the complex and competitive metabolism of L-arginine. Its selective, reversible, and competitive inhibition of arginase allows for the precise modulation of the arginase-NOS axis, providing valuable insights into the roles of these pathways in health and disease. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the nuanced regulation of L-arginine metabolism continues to grow, the strategic application of inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a wide range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]

Investigating the Cellular Effects of Nω-hydroxy-nor-L-arginine (nor-NOHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to ornithine and urea. By modulating L-arginine availability, this compound has profound effects on various cellular processes, most notably nitric oxide (NO) production. This technical guide provides an in-depth overview of the cellular effects of this compound, its mechanism of action, and its implications in various physiological and pathological conditions. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

L-arginine is a semi-essential amino acid that serves as a common substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1] The balance between these two enzymatic pathways is crucial for maintaining cellular homeostasis. Arginase-mediated depletion of L-arginine can limit its availability for NOS, thereby reducing the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3]

This compound is a structural analog of L-arginine that acts as a reversible and competitive inhibitor of both arginase I and arginase II.[1][4] Its ability to increase the bioavailability of L-arginine for NOS has made it a valuable tool for studying the physiological roles of arginase and a potential therapeutic agent for conditions associated with endothelial dysfunction and immune dysregulation.[4][5] This guide explores the multifaceted cellular effects of this compound, with a particular focus on its impact on endothelial cells, cancer cells, and immune cells.

Quantitative Data on this compound Activity

The inhibitory potency and effective concentrations of this compound have been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Arginase

| Parameter | Enzyme Source/Isoform | Value | Reference(s) |

| IC50 | Unstimulated Murine Macrophages | 12 ± 5 µM | [6] |

| IC50 | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [6] |

| IC50 | Liver Arginase | 0.5 µM | [1] |

| IC50 | Aorta Arginase | < 1 µM | [1][7] |

| Ki | Rat Liver Arginase | 0.5 µM | [1] |

| Ki | Arginase I | 500 nM | [8] |

| Ki | Arginase II | 50 nM | [8] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Type | Cellular Effect | Concentration Range | Reference(s) |

| Leukemic Cells (K562) | Induction of apoptosis under hypoxia | 0.1 - 1 mM | [9][10][11] |

| Leukemic Cells (K562, KCL22) | Attenuation of hypoxia-mediated imatinib resistance | 1 mM | [9][10][11] |

| Endothelial Cells (Aortic Rings) | Restoration of vasorelaxation | 10 µM (10⁻⁵ M) | [5][12] |

| Macrophages (Murine) | Inhibition of arginase activity | 10 µM | [13] |

| Macrophages (cocultured with T. b. brucei) | Inhibition of arginase and increased NO production | 500 µM | [14] |

| Endothelial Cells | Improvement of endothelial function in patients | 0.1 mg/min (intra-arterial infusion) | [15][16] |

| Rat Model of Arthritis | Restoration of endothelial function | 40 mg/kg/day (IP) | [7] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive inhibition of arginase, which directly impacts the L-arginine metabolic pathways.

The L-Arginine-Nitric Oxide Pathway

By inhibiting arginase, this compound shunts L-arginine metabolism towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO) and L-citrulline.[1] NO, a potent vasodilator, plays a crucial role in maintaining endothelial function.[4] In aging and certain diseases like coronary artery disease and diabetes, upregulated arginase activity contributes to endothelial dysfunction by limiting L-arginine for eNOS.[12][17] this compound can reverse this by restoring NO bioavailability.[12][17]

Off-Target Effects in Hypoxic Cancer Cells

Recent studies have revealed that this compound can induce apoptosis in leukemic cells, particularly under hypoxic conditions.[10][18][19] Surprisingly, this anti-leukemic activity appears to be independent of its inhibitory effect on arginase 2 (ARG2), the isoform expressed in these cells.[10][18][19] Genetic ablation of ARG2 did not replicate the apoptotic effect of this compound, suggesting an "off-target" mechanism.[10][18][19] While the precise signaling pathway is still under investigation, it is known to be linked to cellular respiration.[10][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

General Experimental Workflow

A typical workflow for assessing the cellular effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis using various assays.

Arginase Activity Assay

This protocol is adapted from previously published methods and is designed to measure arginase activity in cell lysates.[13][20]

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail on ice for 30 minutes.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Enzyme Activation:

-

To a 25 µL aliquot of cell lysate, add 25 µL of 10 mM MnCl₂ in 25 mM Tris-HCl.

-

Incubate at 56°C for 10 minutes to activate the arginase enzyme.

-

-

Arginase Reaction:

-

Initiate the reaction by adding 100 µL of 0.5 M L-arginine (pH 9.7).

-

Incubate at 37°C for 60 minutes.

-

-

Urea Quantification:

-

Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and H₂O).

-

Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.

-

Cool the samples in the dark for 10 minutes.

-

Measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.

-

Nitric Oxide (NO) Measurement

NO is highly unstable and is rapidly converted to nitrite (NO₂) and nitrate (NO₃). The Griess assay is a common method for measuring nitrite concentration in cell culture supernatants as an indicator of NO production.[21][22][23][24]

-

Sample Collection: Collect cell culture supernatants from control and this compound-treated cells.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite. This can be achieved using nitrate reductase or vanadium(III) chloride.

-

Griess Reaction:

-

Add 50 µL of sample to a 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and 7-aminoactinomycin D (7-AAD) to identify late apoptotic and necrotic cells with compromised membranes.[2][4][17][18][25]

-

Cell Preparation:

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V positive, 7-AAD negative cells are in early apoptosis.

-

Annexin V positive, 7-AAD positive cells are in late apoptosis or necrosis.

-

Cellular Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[3][26][27][28]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation:

-

Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

-

Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.

-

-

Mito Stress Test:

-

Load the injector ports of the sensor cartridge with sequential inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples mitochondrial respiration)

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer and run the assay.

-

-

Data Analysis: The assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blotting

Western blotting is used to detect and quantify specific proteins, such as ARG2 and eNOS, in cell lysates.[29][30][31][32]

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ARG2 or anti-eNOS) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

Conclusion

This compound is a powerful pharmacological tool for investigating the cellular roles of arginase and the L-arginine-NO pathway. Its ability to enhance NO production by inhibiting arginase has significant implications for treating endothelial dysfunction. Furthermore, its unexpected anti-leukemic effects under hypoxic conditions, which appear to be independent of arginase inhibition, open new avenues for cancer research and therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute robust experiments to further elucidate the complex cellular effects of this compound. Careful consideration of its on-target and potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential translation into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target | PLOS One [journals.plos.org]

- 4. interchim.fr [interchim.fr]

- 5. ahajournals.org [ahajournals.org]

- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target | PLOS One [journals.plos.org]

- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. researchgate.net [researchgate.net]

- 22. elkbiotech.com [elkbiotech.com]

- 23. sciencellonline.com [sciencellonline.com]

- 24. resources.rndsystems.com [resources.rndsystems.com]

- 25. cdn.hellobio.com [cdn.hellobio.com]

- 26. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Western Blot Protocol | Proteintech Group [ptglab.com]

- 30. origene.com [origene.com]

- 31. bio-rad.com [bio-rad.com]

- 32. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Determining the Optimal Working Concentration of nor-NOHA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. By blocking arginase activity, this compound can modulate various physiological and pathological processes, including immune responses, nitric oxide (NO) production, and cell proliferation. Establishing the optimal working concentration of this compound is critical for achieving desired experimental outcomes while minimizing off-target effects. This document provides comprehensive application notes and detailed protocols for determining the effective concentration of this compound in both biochemical and cell-based assays.

Introduction

Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which play distinct roles in regulating L-arginine metabolism. The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical control point in many biological systems. Increased arginase activity can deplete L-arginine levels, thereby limiting NO production and favoring the synthesis of polyamines and proline, which are involved in cell proliferation and collagen synthesis.

This compound acts as a transition-state analog inhibitor, binding to the active site of arginase and preventing the breakdown of L-arginine.[1][2] This leads to an increased availability of L-arginine for NOS, subsequently enhancing NO production. The therapeutic potential of this compound is being explored in various fields, including immunology, oncology, and cardiovascular disease.[3][4][5] Accurate determination of its working concentration is paramount for interpretable and reproducible research.

Data Presentation: Quantitative Summary

The effective concentration of this compound varies significantly depending on the experimental system. The following tables summarize key quantitative data from biochemical assays, cell culture experiments, and in vivo studies.

Table 1: Biochemical Assay Data - Inhibitory Potency

| Parameter | Arginase Isoform | Value | Organism | Reference |

| IC₅₀ | Liver Arginase | 0.5 µM | Rat | [1] |

| IC₅₀ | Aorta Arginase | < 1 µM | Rat | [1][6] |

| IC₅₀ | Macrophage Arginase | 10 ± 3 µM | Murine | [7] |

| IC₅₀ | Macrophage Arginase | 12 ± 5 µM | Murine | [6][7] |

| IC₅₀ | Arginase I | 223 nM | - | [2] |

| IC₅₀ | Arginase II | 509 nM | - | [2] |

| Kᵢ | Liver Arginase | 0.5 µM | Rat | [1] |

| Kᵢ | Arginase I | 500 nM | - | [2] |

| Kᵢ | Arginase II | 50 nM | - | [2] |

| Kₑ | Arginase I | 517 nM | Human | [8] |

| Kₑ | Arginase I | ~50 nM | Human | [8] |

Table 2: Cell-Based Assay Data - Working Concentrations

| Cell Type | Concentration Range | Effect Observed | Reference |

| Murine Macrophages (RAW 264.7) | 10 µM | Decreased mycobacterial growth, decreased arginase activity, increased NO production.[9] | [9] |

| Murine Macrophages | 500 µM | Enhanced nitrite production and trypanosome killing.[10] | [10] |

| Leukemic Cells (K562, KCL22) | 0.1 - 1 mM | Dose-dependent apoptosis under hypoxia.[4][11] | [4][11] |

| Renal Cell Carcinoma (CL-19) | 2 mM | Significant arginase inhibition.[12] | [12] |

| Bovine Mammary Epithelial Cells | - | Reduced cellular proliferation and casein synthesis.[6] | [6] |

| Human Microvascular Endothelial Cells | 0.6 µM | Used to study effects on NO production.[13] | [13] |

Table 3: In Vivo Administration Data

| Animal Model | Dosage | Administration Route | Therapeutic Effect | Reference |

| Adjuvant-induced arthritis rats | - | Intraperitoneal (i.p.) | Prevented increase in IL-6 and VEGF levels.[1] | [1] |

| Brown Norway rats | 10, 30, or 90 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Intratracheal (i.t.) | Pharmacokinetic studies.[14] | [14] |

| Sprague-Dawley rats | 100 mg/kg | Intravenous (i.v.) | Reduced infarct size, increased plasma citrulline and nitrite.[4][11] | [4][11] |

| BALB/c mice | 20 mg/kg | Peritumoral | Rescued T cell dysfunction and inhibited tumor growth.[15] | [15] |

Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of arginase, which directly impacts the L-arginine metabolic pathway. This intervention alters the balance between the urea cycle and the nitric oxide pathway.

Caption: Mechanism of this compound action on L-arginine metabolism.

Experimental Protocols

Protocol 1: Determination of IC₅₀ in a Biochemical Arginase Activity Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on purified arginase or in cell/tissue lysates. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:

-

Purified Arginase I or II, or cell/tissue lysate

-

L-arginine solution (0.5 M, pH 9.7)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MnCl₂ solution (10 mM)

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

Acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio)

-

α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

-

Urea standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: In a microcentrifuge tube, mix 25 µL of the enzyme source (purified enzyme or lysate) with 25 µL of 10 mM MnCl₂. Incubate at 56°C for 10 minutes to activate the arginase.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (no inhibitor).

-

Reaction Setup: In a 96-well plate, add the activated enzyme solution and the different concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding 100 µL of 0.5 M L-arginine to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture to each well.

-

Color Development: Add 40 µL of ISPF solution to each well and incubate at 100°C for 45 minutes.

-

Measurement: After cooling to room temperature for 10 minutes, measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Prepare a standard curve using the urea standards. Calculate the urea concentration in each sample. Plot the percentage of arginase inhibition against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Determination of Working Concentration in Cell Culture

This protocol outlines the steps to determine the optimal working concentration of this compound in a cell-based assay by measuring its effect on a downstream biological process, such as nitric oxide production in macrophages.

Materials:

-

Cell line of interest (e.g., RAW 264.7 murine macrophages)

-

Complete cell culture medium

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))

-

This compound stock solution

-

Griess Reagent System for nitrite determination

-

96-well tissue culture plate

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle control.

-

Cell Stimulation: Co-stimulate the cells with an appropriate agent to induce arginase and NOS expression (e.g., LPS at 1 µg/mL and IFN-γ at 20 ng/mL for macrophages).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Use a Griess Reagent kit to measure the nitrite concentration in the supernatant, which is an indicator of NO production. Follow the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 540 nm).

-

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion) on the cells treated with the same range of this compound concentrations to assess cytotoxicity.

-

Data Analysis: Plot the nitrite concentration and cell viability against the this compound concentration. The optimal working concentration will be the one that elicits the desired biological effect (e.g., a significant increase in NO production) without causing significant cytotoxicity.

Experimental Workflow and Logic

The process of determining the optimal working concentration of this compound involves a logical progression from biochemical characterization to cell-based functional assays.

Caption: Workflow for determining this compound working concentration.

Important Considerations

-

Solubility and Stability: this compound is typically supplied as an acetate salt, which is soluble in water. However, it is important to check the solubility in your specific culture medium.[1] The stability of this compound in solution over time and at different temperatures should also be considered.[16]

-

Off-Target Effects: While this compound is a selective arginase inhibitor, high concentrations may have off-target effects. It is crucial to include appropriate controls in your experiments. One study has shown that this compound can spontaneously release a nitric oxide-like molecule in cell culture media containing riboflavin, which could confound results in studies focused on NO production.[17]

-

Cell Type and Condition Specificity: The optimal working concentration of this compound can vary widely between different cell types and experimental conditions (e.g., normoxia vs. hypoxia).[18] Therefore, it is essential to determine the optimal concentration for each specific experimental setup.

-

In Vivo Pharmacokinetics: For in vivo studies, the route of administration, dosage, and pharmacokinetic properties of this compound must be taken into account. This compound has a relatively short half-life in plasma.[14]

Conclusion

Determining the appropriate working concentration of this compound is a critical step in designing and interpreting experiments aimed at modulating arginase activity. By following the protocols and considering the factors outlined in these application notes, researchers can confidently establish an effective and non-toxic concentration of this compound for their specific in vitro and in vivo models, leading to more robust and reliable scientific findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. glpbio.com [glpbio.com]

- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for nor-NOHA Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nω-hydroxy-nor-L-arginine (nor-NOHA), a competitive and reversible arginase inhibitor, in various mouse models of disease. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of arginase inhibition.

Introduction

Nω-hydroxy-nor-L-arginine (this compound) is a potent inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By blocking arginase activity, this compound can modulate the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby increasing the production of nitric oxide (NO). This mechanism is central to its therapeutic effects in various pathological conditions where NO bioavailability is compromised, such as endothelial dysfunction, immunosuppression, and certain metabolic disorders.[2][3] Additionally, arginase inhibition can impact immune responses by shifting macrophage polarization and influencing T-cell function.[4][5]

Mechanism of Action

This compound competitively binds to the active site of arginase, preventing the breakdown of L-arginine. This leads to an increased intracellular concentration of L-arginine, which can then be utilized by NOS to produce NO. The increased NO production can lead to vasodilation, reduced inflammation, and enhanced immune responses. In the context of cancer, inhibition of arginase activity within the tumor microenvironment can rescue T-cell function and inhibit tumor growth.[6]

Signaling Pathway of Arginase Inhibition by this compound

Caption: Signaling pathway of this compound.

Data Presentation: Quantitative Summary of this compound Administration in Mouse Models

| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |

| Leishmaniasis | BALB/c | 10 µg/50 µl | Peritumoral injection | Daily | Delayed disease progression. | [7] |

| Cancer (CMS-G4 sarcoma) | BALB/c | 20 mg/kg | Peritumoral injection | Every 2 days | Significantly reduced tumor growth. | [6] |

| Tuberculosis | BALB/c | 0.04 mg/g | Intraperitoneal (i.p.) | Daily for 8 weeks | Trend towards reduced Mtb CFU in the lung. | [8] |

| Allergic Airway Inflammation | C57BL/6 | ~4 mg/kg (100 µ g/0.1 ml) | Intraperitoneal (i.p.) | Every other day for 2 weeks | Decreased airway hyper-reactivity and eosinophilic inflammation. | [9] |

| Obesity-Induced Metabolic Abnormalities | C57BL/6 | 40 mg/kg | Oral gavage | Daily for 5 weeks | Ameliorated hepatic metabolic abnormalities. | [10] |

Experimental Protocols

Protocol 1: Administration of this compound in a Murine Model of Leishmaniasis

This protocol is adapted from a study investigating the role of arginase in Leishmania major infection.[7]

1. Materials:

- This compound (Nω-hydroxy-nor-L-arginine)

- Phosphate-buffered saline (PBS), sterile

- BALB/c mice

- Leishmania major parasites

- Insulin syringes (50 µl)

2. Preparation of this compound Solution:

- Dissolve this compound in sterile PBS to a final concentration of 200 µg/ml (0.2 µg/µl).

- Ensure complete dissolution and sterile filter the solution.

3. Experimental Procedure:

- Infect BALB/c mice with Leishmania major in the footpad.

- On the day of infection, begin daily injections.

- Administer 10 µg of this compound in a 50 µl volume via injection next to the footpad lesion.

- A control group should receive daily injections of 50 µl of sterile PBS.

- Monitor lesion size and parasite burden at regular intervals.

Protocol 2: Peritumoral Administration of this compound in a Syngeneic Tumor Model

This protocol is based on a study evaluating the anti-tumor effects of arginase inhibition.[6]

1. Materials:

- This compound

- Sterile saline (0.9% NaCl)

- BALB/c mice

- CMS-G4 sarcoma cells

- Syringes and needles for subcutaneous and peritumoral injections

2. Preparation of this compound Solution:

- Prepare a stock solution of this compound in sterile saline. The final concentration should allow for the administration of 20 mg/kg in a reasonable volume (e.g., 100-200 µl).

3. Experimental Procedure:

- Inoculate BALB/c mice subcutaneously with CMS-G4 tumor cells.

- Once tumors are established and palpable, begin treatment.

- Administer 20 mg/kg of this compound via peritumoral injection every 2 days.

- The control group should receive peritumoral injections of sterile saline.

- Measure tumor volume regularly using calipers.

- At the end of the study, tumors and immune cells can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Protocol 3: Systemic Administration of this compound in a Model of Allergic Airway Inflammation

This protocol is derived from a study on the effects of arginase inhibition on airway hyper-reactivity.[9]

1. Materials:

- This compound

- Sterile PBS

- C57BL/6 mice

- Ovalbumin (OVA) for sensitization and challenge

- Syringes and needles for intraperitoneal injections

2. Preparation of this compound Solution:

- Dissolve this compound in sterile PBS to a concentration that allows for the administration of approximately 4 mg/kg in a 100 µl volume.

3. Experimental Procedure:

- Sensitize mice to OVA according to a standard protocol.

- During the OVA challenge phase, administer this compound or PBS (control) via intraperitoneal injection every other day.

- Each injection should be given 30 minutes prior to OVA aerosol exposure.

- After the final challenge, assess airway hyper-reactivity, and collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

Experimental Workflow for a Typical In Vivo this compound Study

Caption: A generalized experimental workflow.

Considerations for In Vivo Studies

-

Pharmacokinetics: Studies in rats have shown that this compound has a rapid elimination with a mean residence time of about 12.5 minutes after intravenous injection.[11] The bioavailability is high after intraperitoneal administration (98%) and moderate after intratracheal instillation (53%).[12] This short half-life should be considered when designing dosing schedules.

-

Vehicle: this compound is typically dissolved in sterile PBS or saline for in vivo administration.[6][7][10]

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, peritumoral, oral gavage) will depend on the specific research question and the disease model being studied.

-

Off-Target Effects: While this compound is a selective arginase inhibitor, it is important to be aware of potential off-target effects.[13] One study has reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, which could be a confounding factor in some experimental settings.[14]

-

Dose-Response: It is advisable to perform a dose-response study to determine the optimal concentration of this compound for the specific mouse model and desired outcome.

Conclusion

This compound is a valuable tool for investigating the role of arginase in various physiological and pathological processes. The protocols and data provided in these application notes serve as a starting point for researchers to design and implement robust in vivo studies using this potent arginase inhibitor. Careful consideration of the experimental design, including mouse strain, dosage, administration route, and relevant endpoints, is crucial for obtaining meaningful and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginase Inhibition in Airways from Normal and Nitric Oxide Synthase 2-Knockout Mice Exposed to Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginase Inhibition Ameliorates Hepatic Metabolic Abnormalities in Obese Mice | PLOS One [journals.plos.org]

- 11. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Endothelial Dysfunction Using nor-NOHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a reduction in the bioavailability of nitric oxide (NO). This dysfunction is an early event in the pathogenesis of several cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2][3][4] One of the key mechanisms contributing to endothelial dysfunction is the increased activity of the enzyme arginase.[4][5][6]

Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine.[1][2][7] Increased arginase activity depletes the intracellular pool of L-arginine available for eNOS, leading to reduced NO production.[4] Furthermore, under conditions of L-arginine deficiency, eNOS can become "uncoupled," producing superoxide radicals instead of NO, which further exacerbates oxidative stress and endothelial dysfunction.[1][2][5]

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase.[1][7][8] By blocking arginase activity, this compound increases the bioavailability of L-arginine for eNOS, thereby restoring NO production and improving endothelial function.[5][9][10] These application notes provide detailed protocols for using this compound to study endothelial dysfunction in both in vitro and in vivo models.

Mechanism of Action of this compound in Endothelial Dysfunction

The primary mechanism by which this compound ameliorates endothelial dysfunction is through the competitive inhibition of arginase. This action restores the balance of L-arginine metabolism, favoring the production of nitric oxide by eNOS over the production of urea and ornithine by arginase.

Figure 1: Signaling pathway of this compound in endothelial cells.

Quantitative Data for this compound

The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.

| Parameter | Value | Species/System | Reference |

| Arginase I Inhibition (Ki) | 500 nM | Not specified | [1][2] |

| Arginase II Inhibition (Ki) | 50 nM | Not specified | [1][2] |

| IC50 vs. Macrophage Arginase | 10 ± 3 µM | Murine Macrophages | [7] |

| IC50 vs. Unstimulated Macrophage Arginase | 12 ± 5 µM | Murine Macrophages | [7] |

| In Vitro Effective Concentration | 0.1 - 1 mM | K562 cells (hypoxia) | [8] |

| In Vivo Dosage (Rats) | 100 mg/kg (i.v.) | Sprague-Dawley Rats | [8] |

| In Vivo Dosage (Rats) | 40 mg/kg/day (i.p.) | Adjuvant-Induced Arthritis Rats | [9][11] |

| Human Clinical Trial Infusion Rate | 0.1 mg/min (intra-arterial) | Humans | [3][12][13] |

Experimental Protocols

Detailed methodologies for key experiments using this compound to study endothelial dysfunction are provided below.

In Vitro Studies

This protocol is designed to determine the effect of this compound on arginase activity and subsequent NO production in cultured endothelial cells.

Materials:

-

Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

This compound (stock solution prepared in sterile water or appropriate buffer)

-

L-Arginine

-

Griess Reagent System for Nitrite Determination

-

Arginase Activity Assay Kit

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Cell Culture: Culture endothelial cells to confluence in 96-well plates according to standard protocols.

-

Treatment:

-

For arginase inhibition studies, pre-incubate cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours.

-

To induce endothelial dysfunction, cells can be treated with stimuli such as TNF-α (10 ng/mL) or cultured in hypoxic conditions (e.g., 1.5% O₂) for 24 hours prior to and during this compound treatment.[8][14]

-

-

Arginase Activity Assay:

-

Lyse the cells using the appropriate lysis buffer provided with the assay kit.

-

Determine the arginase activity in the cell lysates according to the manufacturer's instructions. This typically involves measuring the conversion of L-arginine to urea.

-

-

Nitric Oxide (Nitrite) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System.

-

Incubate the supernatant with the Griess reagents and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the results.

-

-

Data Analysis:

-

Calculate the percentage of arginase inhibition for each this compound concentration.

-

Correlate the inhibition of arginase activity with the corresponding increase in nitrite production.

-

This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a key aspect of angiogenesis and endothelial repair.

Materials:

-

Confluent monolayer of endothelial cells in a 24-well plate

-

200 µL pipette tip

-

Cell culture medium with and without this compound

-

Microscope with a camera

Procedure:

-

Create the Wound: Gently create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.[15]

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition: Capture images of the same area of the scratch at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.[15]

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure as a measure of cell migration. Compare the migration rates between this compound treated and control groups.

-

In Vivo Studies

This ex vivo protocol evaluates the effect of this compound on the vascular reactivity of isolated aortic rings from animal models of endothelial dysfunction.

Materials:

-

Aorta from experimental animals (e.g., aged rats, rats with induced arthritis)[5][9][10]

-

Krebs-Henseleit buffer

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Aortic Ring Preparation:

-

Isolate the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

-

Vasodilation Assay:

-

Pre-constrict the aortic rings with phenylephrine (e.g., 10⁻⁶ M) to achieve a stable contraction.[10]

-

Once a plateau is reached, cumulatively add acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent vasodilation.

-

To test the effect of this compound, pre-incubate a separate set of rings with this compound (e.g., 10⁻⁵ M) for 30-60 minutes before pre-constriction with PE and subsequent ACh-induced relaxation.[10]

-

-

Data Analysis:

-

Record the changes in tension using a data acquisition system.

-

Express the relaxation responses as a percentage of the initial PE-induced contraction.

-

Compare the dose-response curves for ACh in the presence and absence of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on endothelial dysfunction.

Figure 2: General workflow for studying this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of arginase in endothelial dysfunction. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the therapeutic potential of arginase inhibition in cardiovascular diseases. By restoring NO bioavailability, this compound not only helps to elucidate the mechanisms of endothelial dysfunction but also represents a promising avenue for the development of novel therapies.

References

- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Arginase inhibition enhances angiogenesis in endothelial cells exposed to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing nor-NOHA Dosage for Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nω-hydroxy-nor-L-arginine (nor-NOHA) for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a reversible and competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea.[1][2] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[3] This mechanism is crucial in studies related to cardiovascular diseases, immune responses, and cancer.[2][4][5]

Q2: What is the recommended starting dose for this compound in mice and rats?

A2: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. Based on published studies, a common starting point for intraperitoneal (i.p.) administration in mice is in the range of 20-40 mg/kg daily.[6][7] For rats, intravenous (i.v.) doses have ranged from 10 to 100 mg/kg.[2][8] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare and administer this compound?

A3: this compound is typically dissolved in a sterile saline solution (0.9% NaCl) for in vivo administration.[9] For stock solutions, it can be dissolved in water, but it is recommended to filter and sterilize the working solution using a 0.22 μm filter before use.[2] Common routes of administration in animal studies include intraperitoneal (i.p.), intravenous (i.v.), oral gavage, and peritumoral injection.[1][7][8][9]

Q4: What is the bioavailability and half-life of this compound in vivo?

A4: In rats, the absolute bioavailability of this compound is approximately 98% after intraperitoneal administration and 53% after intratracheal administration.[8] It is rapidly cleared from the plasma, with a terminal half-life of about 30 minutes following intravenous administration in rats.[8] The mean residence time after a bolus i.v. injection in Wistar rats was found to be 12.5 minutes.[3]

Q5: Are there any known toxic effects of this compound?